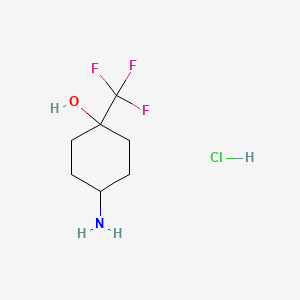

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-(trifluoromethyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)3-1-5(11)2-4-6;/h5,12H,1-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHNUWFMAWKRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408962-48-9, 2137056-98-3 | |

| Record name | rac-(1s,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4r)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. Due to the limited availability of public domain data, this document summarizes information primarily sourced from chemical suppliers and provides a plausible, though not experimentally verified, synthetic route based on analogous chemical transformations. Currently, there is no publicly available information regarding the biological activity, mechanism of action, or specific signaling pathways associated with this compound. This guide is intended to serve as a foundational resource for researchers interested in this molecule and to highlight areas where further investigation is required.

Chemical Properties

This compound is a fluorinated cyclohexane derivative. The presence of the trifluoromethyl group is expected to influence its lipophilicity, metabolic stability, and binding interactions with biological targets, making it a compound of interest in medicinal chemistry and drug discovery.

General Information

Basic chemical identifiers and properties have been compiled from various chemical supplier databases.

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-1-(trifluoromethyl)cyclohexan-1-ol;hydrochloride | N/A |

| CAS Number | 1421602-78-9 | [1] |

| Molecular Formula | C₇H₁₄ClF₃NO | [1] |

| Molecular Weight | 219.64 g/mol | [1] |

| Physical Form | Off-white solid | N/A |

| Purity | Typically ≥97% | [1] |

| Storage | Store at 0-8 °C | N/A |

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not available | Experimental data is required for confirmation. |

| Boiling Point | Not available | Experimental data is required for confirmation. |

| Solubility | Not available | Expected to be soluble in water and polar organic solvents like methanol and ethanol due to its hydrochloride salt form. Experimental verification is needed. |

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature or databases. Characterization of this compound would require standard analytical techniques.

Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on the synthesis of structurally related compounds, particularly the N,N-dibenzylated precursor. The proposed two-step synthesis involves the reductive amination of a ketone precursor followed by the deprotection of the amino group.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (Protected Intermediate)

This procedure is adapted from the synthesis of similar aminocyclohexanol derivatives.

-

Materials:

-

4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol

-

Dibenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

To a solution of 4-oxo-1-(trifluoromethyl)cyclohexan-1-ol in anhydrous dichloromethane, add dibenzylamine.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride in portions to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol.

-

Step 2: Synthesis of this compound (Final Product)

This procedure is a general method for the debenzylation of amines.

-

Materials:

-

cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

-

Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or methanol)

-

Standard hydrogenation apparatus or round-bottom flask with a balloon

-

-

Procedure:

-

Dissolve cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol in methanol or ethanol in a suitable reaction vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the solvent.

-

To the filtrate, add a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

Isolate the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.

-

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The presence of the trifluoromethyl group and the aminocyclohexanol scaffold suggests potential applications in medicinal chemistry, as these motifs are present in various biologically active molecules. However, without experimental data, any discussion of its biological role would be purely speculative.

Future Research Directions

The lack of biological data for this compound presents a clear opportunity for future research. A logical first step would be to perform a broad biological screening to identify any potential therapeutic areas. Depending on the screening results, further studies could focus on target identification, mechanism of action elucidation, and structure-activity relationship (SAR) studies.

Caption: A potential workflow for investigating the biological activity.

Safety Information

Based on available supplier safety data sheets, this compound should be handled with care.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

If swallowed, call a poison center or doctor if you feel unwell.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Users should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this chemical.

Conclusion

This compound is a chemical compound with potential for applications in research and development, particularly in the field of medicinal chemistry. This guide has summarized the currently available chemical information and proposed a synthetic route. The significant gap in the knowledge of its physicochemical properties, spectral data, and biological activity underscores the need for further experimental investigation to fully characterize this molecule and explore its potential.

References

Technical Guide: Physicochemical Characteristics of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and projected physicochemical characteristics of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride (HCl). Due to the limited availability of public domain data for this specific compound, this document summarizes fundamental properties, proposes a putative synthetic pathway, and outlines detailed experimental protocols for its full characterization. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development who are interested in utilizing this and similar fluorinated scaffolds.

Chemical Identity and Physical Properties

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl is a fluorinated cyclic amino alcohol. The trifluoromethyl group is expected to significantly influence its lipophilicity, metabolic stability, and binding interactions, making it an attractive moiety for medicinal chemistry.

Table 1: General and Physicochemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | 4-amino-1-(trifluoromethyl)cyclohexan-1-ol;hydrochloride | --- |

| CAS Number | 1421602-78-9 | [1] |

| Molecular Formula | C₇H₁₃ClF₃NO | [1][2] |

| Molecular Weight | 219.63 g/mol | [1][2] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Data not available | An experimental protocol for determination is provided below. |

| Boiling Point | Data not available | Likely to decompose upon heating. |

| Solubility | Data not available | Expected to be soluble in water and polar protic solvents. An experimental protocol for determination is provided below. |

| pKa | Data not available | The amine group's pKa is crucial for understanding its ionization state at physiological pH. An experimental protocol for determination is provided below. |

Proposed Synthesis and Experimental Workflow

The proposed synthesis commences with the trifluoromethylation of 4-aminocyclohexanone, which can be protected beforehand. An alternative, and likely more straightforward approach, involves the trifluoromethylation of cyclohexanone followed by subsequent amination. A plausible workflow is outlined below.

References

Technical Guide: Synthesis and Characterization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a key building block in the development of targeted protein degraders. This document details a multi-step synthetic pathway, including the preparation of a protected amine precursor, trifluoromethylation, deprotection, and final salt formation. It also includes detailed experimental protocols, a summary of physicochemical and analytical data, and a discussion of its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a bifunctional molecule featuring a primary amine and a trifluoromethylated tertiary alcohol on a cyclohexane scaffold. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making it an attractive component in medicinal chemistry. Its primary utility is as a linker or building block in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1] This guide outlines a robust synthetic route to this valuable compound and provides its key characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1421602-78-9 | [1] |

| Molecular Formula | C₇H₁₃ClF₃NO | [1] |

| Molecular Weight | 219.63 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage | Store at 0-8 °C | [2] |

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the protection of a commercially available aminocyclohexanol, followed by oxidation, trifluoromethylation, deprotection, and final salt formation.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of trans-4-(Dibenzylamino)cyclohexan-1-ol

To a solution of trans-4-aminocyclohexanol (1 equivalent) in acetonitrile, cesium carbonate (3 equivalents) is added. The mixture is stirred at room temperature, and benzyl bromide (2.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 48 hours. The crude reaction mixture is then filtered, and the solid is washed with acetonitrile. The filtrate is concentrated under reduced pressure, and the residue is dissolved in dichloromethane and washed with water. The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield trans-4-(dibenzylamino)cyclohexan-1-ol.

Step 2: Synthesis of 4-(Dibenzylamino)cyclohexan-1-one

The trans-4-(dibenzylamino)cyclohexan-1-ol (1 equivalent) is dissolved in dichloromethane. Pyridinium chlorochromate (PCC) (1.5 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to give 4-(dibenzylamino)cyclohexan-1-one.

Step 3: Synthesis of trans-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol

4-(Dibenzylamino)cyclohexan-1-one (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C under a nitrogen atmosphere. (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (1.5 equivalents) is added, followed by a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 equivalents). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is then treated with 1M HCl in diethyl ether to cleave the silyl ether intermediate, yielding the desired product after workup and purification by column chromatography.

Step 4: Synthesis of trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

trans-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (1 equivalent) is dissolved in ethanol. Palladium on carbon (10 wt. %) is added, and the mixture is subjected to hydrogenation (H₂ balloon) at room temperature overnight. The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

Step 5: Synthesis of this compound

The crude trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is dissolved in a minimal amount of anhydrous diethyl ether or dichloromethane. A solution of hydrogen chloride in dioxane (4M) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as an off-white solid.[3]

Characterization Data

The following tables summarize the expected characterization data for this compound based on analysis of its structural features and data from related compounds.

Table 2: NMR Spectroscopic Data (Expected)

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | D₂O | ~3.2-3.4 | m | - | CH-NH₃⁺ |

| ~1.6-2.2 | m | - | Cyclohexyl CH₂ | ||

| ¹³C | D₂O | ~125 (q) | q | J(C,F) ≈ 285 | -CF₃ |

| ~75 (q) | q | J(C,F) ≈ 28 | C-CF₃ | ||

| ~48 | - | - | CH-NH₃⁺ | ||

| ~25-35 | - | - | Cyclohexyl CH₂ | ||

| ¹⁹F | D₂O | ~ -75 to -80 | s | - | -CF₃ |

Note: Actual chemical shifts may vary depending on experimental conditions.

Table 3: IR and Mass Spectrometry Data (Expected)

| Technique | Parameter | Value |

| FTIR | O-H stretch | 3200-3500 cm⁻¹ (broad) |

| N-H stretch | 3000-3300 cm⁻¹ (broad) | |

| C-F stretch | 1100-1300 cm⁻¹ (strong) | |

| Mass Spec (ESI+) | [M+H]⁺ | ~184.09 |

Application in PROTAC Synthesis

This compound serves as a crucial building block for constructing the linker component of PROTACs. The primary amine provides a handle for conjugation to either the ligand for the protein of interest (POI) or the E3 ligase ligand, typically through amide bond formation.

General PROTAC Mechanism

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: General mechanism of PROTAC-mediated protein degradation.[]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol involves its incorporation as a linker between the POI ligand and the E3 ligase ligand.

Caption: A general workflow for the synthesis of a PROTAC utilizing the title compound as a linker.[5]

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic route offers a reliable method for the preparation of this valuable building block. Its primary application in the construction of PROTAC linkers highlights its importance in the field of targeted protein degradation and drug discovery. The provided experimental protocols and characterization data serve as a valuable resource for researchers in medicinal chemistry and related disciplines.

References

In-Depth Technical Guide: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride (CAS: 1421602-78-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a fluorinated cyclohexane derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this document synthesizes information on its physicochemical properties from available sources and proposes a detailed synthetic methodology based on established chemical principles and closely related literature precedents. Furthermore, this guide outlines a hypothetical experimental workflow for its biological evaluation, acknowledging the current absence of published bioactivity data. The inclusion of the trifluoromethyl group suggests its potential to modulate pharmacokinetic and pharmacodynamic properties, making it a compound of interest for structure-activity relationship (SAR) studies.

Introduction

This compound is a specialized chemical entity characterized by a cyclohexane scaffold bearing both an amino and a trifluoromethyl carbinol functionality. The presence of the trifluoromethyl group is of particular significance in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide aims to provide a foundational understanding of this compound for researchers interested in its potential as a building block in the development of novel therapeutics.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 1421602-78-9 | [1][2][3] |

| Molecular Formula | C₇H₁₃ClF₃NO | [1][2][3] |

| Molecular Weight | 219.63 g/mol | [1][2][3] |

| Appearance | Off-white solid | |

| Purity | ≥97% | [1] |

| Storage Temperature | 0-8 °C |

Proposed Synthesis

While a specific synthetic protocol for this compound is not publicly available, a plausible and efficient route can be devised based on the well-established trifluoromethylation of ketones using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃). The proposed synthesis starts from a readily available starting material, 4-aminocyclohexanone, and involves a three-step process: protection of the amino group, trifluoromethylation, and deprotection/salt formation.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of tert-butyl (4-oxocyclohexyl)carbamate (Protection)

-

To a stirred solution of 4-aminocyclohexanone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et₃N) (2.2 equivalents) at 0 °C.

-

Allow the mixture to stir for 15-30 minutes.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the protected aminoketone.

Step 2: Synthesis of tert-butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate (Trifluoromethylation)

-

To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1 equivalent) in anhydrous THF at 0 °C, add the Ruppert-Prakash reagent (TMSCF₃) (1.5-2.0 equivalents).

-

Add a catalytic amount of a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) (0.1-0.2 equivalents).

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction by TLC or ¹⁹F NMR.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound (Deprotection and Salt Formation)

-

Dissolve the purified tert-butyl (4-hydroxy-4-(trifluoromethyl)cyclohexyl)carbamate (1 equivalent) in a suitable solvent such as dioxane or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) in excess.

-

Stir the mixture at room temperature for 2-4 hours.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Potential Biological Applications and Experimental Workflow (Hypothetical)

Given the prevalence of trifluoromethylated compounds in pharmaceuticals, this compound could serve as a key building block for synthesizing novel bioactive molecules. Its rigid cyclohexane core and the presence of both a hydrogen bond donor (hydroxyl and amino groups) and a lipophilic trifluoromethyl group make it an interesting scaffold for targeting various biological systems.

A hypothetical workflow for the initial biological evaluation of this compound or its derivatives is presented below.

Caption: Hypothetical workflow for biological evaluation.

Data Summary (Hypothetical)

As no experimental biological data has been published for this compound, the following table is a template for how such data could be presented.

| Assay Type | Target | Activity (e.g., IC₅₀, Kᵢ) |

| Enzyme Inhibition | [Hypothetical Target 1] | [Value in µM or nM] |

| Receptor Binding | [Hypothetical Target 2] | [Value in µM or nM] |

| Cell Viability | [Cancer Cell Line] | [CC₅₀ in µM] |

| Metabolic Stability | [Human Liver Microsomes] | [t₁/₂ in min] |

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide provides a comprehensive summary of its known properties and a detailed, plausible synthetic route. The proposed experimental workflows for synthesis and biological evaluation are intended to serve as a starting point for researchers aiming to investigate the potential of this and related compounds in drug discovery and development. The unique combination of functional groups on a rigid scaffold warrants further investigation into its biological activities and potential as a valuable building block in medicinal chemistry.

References

In-Depth Technical Guide: Spectral Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally determined spectral data (NMR, IR, MS) for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is limited. The following guide provides a comprehensive framework for the spectral analysis of this compound, including generalized experimental protocols and data presentation formats. The data tables are presented as templates for recording experimentally obtained values.

Introduction

This compound is a fluorinated cycloalkane derivative of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough spectral characterization is crucial for confirming its chemical structure, assessing its purity, and providing a reference for future studies. This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive analysis of this compound.

Chemical Structure

IUPAC Name: this compound

Molecular Formula: C₇H₁₃ClF₃NO

Molecular Weight: 235.63 g/mol

CAS Number: 1421602-78-9

Spectral Data Summary

The following tables are structured to summarize the key quantitative data from NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectral Data (Placeholder)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| e.g., 3.50 | m | 1H | - | CH-NH₂ |

| e.g., 2.10-1.80 | m | 8H | - | Cyclohexyl CH₂ |

| e.g., 1.75 | s | 1H | - | OH |

| e.g., 8.30 | br s | 3H | - | NH₃⁺ |

Table 2: ¹³C NMR Spectral Data (Placeholder)

| Chemical Shift (δ) ppm | Quartet/Singlet (due to C-F coupling) | Assignment |

| e.g., 124.0 | q, ¹JCF ≈ 280 Hz | CF₃ |

| e.g., 72.0 | q, ²JCCF ≈ 30 Hz | C-OH |

| e.g., 45.0 | s | CH-NH₂ |

| e.g., 30.0 | s | Cyclohexyl CH₂ |

| e.g., 28.0 | s | Cyclohexyl CH₂ |

Table 3: IR Spectral Data (Placeholder)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| e.g., 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| e.g., 3200-3000 | Broad, Strong | N-H stretch (ammonium) |

| e.g., 2950-2850 | Medium | C-H stretch (aliphatic) |

| e.g., 1600-1500 | Medium | N-H bend (ammonium) |

| e.g., 1300-1100 | Strong | C-F stretch |

| e.g., 1100-1000 | Strong | C-O stretch (alcohol) |

Table 4: Mass Spectrometry Data (Placeholder)

| m/z | Relative Intensity (%) | Ion Assignment |

| e.g., 200.0949 | 100 | [M-HCl+H]⁺ (Calculated: 200.0950) |

| e.g., 182.0843 | 80 | [M-HCl-H₂O+H]⁺ |

| e.g., 131.0680 | 40 | [M-HCl-CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). The choice of solvent is critical to avoid exchange of the amine and hydroxyl protons. D₂O is a good choice for observing the hydrochloride salt form. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

-

Temperature: 298 K.

-

Sweep Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased, baseline corrected, and referenced to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., Bruker 'zgpg30').

-

Temperature: 298 K.

-

Sweep Width: -10 to 220 ppm.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Data Processing: The FID was processed with a line broadening of 1.0 Hz. The spectrum was referenced to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment without proton decoupling.

-

Temperature: 298 K.

-

Data Processing: The spectrum was referenced to an external standard such as CFCl₃.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Processing: The spectrum was baseline corrected and the peaks were labeled.

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Waters Xevo G2-XS QTof or equivalent, with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) was prepared in a suitable solvent like methanol or water.

-

Data Acquisition (ESI+):

-

Ionization Mode: Positive ion electrospray.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-500.

-

Data Analysis: The exact mass of the molecular ion and major fragments were determined and compared with theoretical values.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral characterization of a chemical compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Stereoisomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride, a fluorinated aminocyclohexanol derivative with potential applications in medicinal chemistry. Due to the limited direct literature on this specific compound, this guide synthesizes information from analogous structures to propose methodologies for stereoselective synthesis, separation of stereoisomers, and characterization. The inclusion of a trifluoromethyl group is anticipated to significantly influence the compound's lipophilicity, metabolic stability, and biological activity. This document outlines hypothetical yet scientifically grounded experimental protocols and data presentation to aid researchers in the development and study of this and related molecules.

Introduction to Stereoisomerism in 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

The structure of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol contains two stereocenters, at C-1 (bearing the hydroxyl and trifluoromethyl groups) and C-4 (bearing the amino group). This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These diastereomeric pairs are referred to as cis and trans, based on the relative orientation of the amino and hydroxyl groups.

The cis-isomer has both the amino and hydroxyl groups on the same face of the cyclohexane ring (either both axial or both equatorial in a given chair conformation), while the trans-isomer has them on opposite faces (one axial, one equatorial). Each of these diastereomers (cis and trans) is a racemic mixture of two enantiomers.

The stereochemistry of these molecules is critical as it will dictate their three-dimensional shape, which in turn governs their interaction with biological targets. The presence of the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1].

Proposed Stereoselective Synthesis

A plausible synthetic route to the stereoisomers of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol would likely commence from a protected 4-aminocyclohexanone. The stereochemistry can be controlled during the reduction of the ketone and the subsequent trifluoromethylation.

Synthesis of cis- and trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

A proposed synthetic pathway is outlined below. The stereoselectivity of the reduction of the ketone at C-1 will determine the final cis/trans ratio of the amino alcohol.

References

An In-depth Technical Guide to the Cis/Trans Isomerization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a compilation of established principles and methodologies for the isomerization and separation of substituted cyclohexanes. As of the latest literature review, specific experimental data for the cis/trans isomerization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is not publicly available. The protocols and data presented herein are based on analogous and structurally related compounds and should be adapted and optimized for the specific target molecule.

Introduction

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a substituted cyclohexane derivative of interest in medicinal chemistry due to the presence of a trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The cyclohexane ring exists predominantly in a chair conformation, leading to the possibility of cis and trans stereoisomers based on the relative orientation of the amino and hydroxyl/trifluoromethyl groups.

The thermodynamic stability of these isomers is dictated by steric interactions. Generally, the trans isomer, which can adopt a diequatorial conformation for the key substituents, is thermodynamically more stable than the cis isomer, which must place one substituent in a sterically hindered axial position.[1][2][3] The ability to control the isomeric ratio through isomerization is crucial for isolating the desired stereoisomer for biological evaluation and ensuring stereochemical purity in active pharmaceutical ingredients (APIs).

This technical guide outlines the theoretical basis, potential experimental protocols for isomerization, and methods for the separation and analysis of the cis and trans isomers of this compound.

Thermodynamic Principles of Isomerization

The equilibrium between cis and trans isomers of a 1,4-disubstituted cyclohexane is governed by the difference in Gibbs free energy (ΔG°) between the two. The trans isomer is typically favored as it allows both bulky substituents to occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions.[2] In the case of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, the key substituents are the amino (-NH₂) group and the trifluoromethyl/hydroxyl-substituted carbon C1. The C1 carbon with its substituents is sterically demanding.

The process of isomerization involves converting the kinetically favored or less stable isomer into the thermodynamically more stable isomer until equilibrium is reached. This is typically achieved by providing a low-energy pathway for ring-flipping and bond rotation, often catalyzed by acid or base, or through modern photocatalytic methods.

Experimental Protocols

The following protocols are generalized procedures based on methods reported for similar aminocyclohexanol derivatives. Optimization of solvent, temperature, catalyst, and reaction time will be necessary.

Protocol 1: Acid-Catalyzed Isomerization

This method aims to establish a thermodynamic equilibrium between the isomers.

Workflow:

Detailed Methodology:

-

Reaction Setup: A solution of the this compound (1.0 eq) is prepared in a suitable solvent (e.g., acetic acid or isopropanol, approx. 0.1-0.5 M).

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., 0.1-0.2 eq of concentrated sulfuric acid) is added to the solution.

-

Equilibration: The mixture is heated to reflux (temperature will depend on the solvent) and maintained at this temperature.

-

Monitoring: The reaction is monitored by taking aliquots at regular intervals (e.g., every 2 hours). The aliquots are quenched, worked up, and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the cis:trans ratio.

-

Work-up: Once the isomeric ratio is stable (indicating equilibrium), the reaction is cooled to room temperature. The mixture is carefully neutralized with an aqueous base (e.g., 2M NaOH) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Protocol 2: Separation of Isomers by Fractional Crystallization

This method leverages the different solubilities of the cis and trans hydrochloride salts. For many aminocyclohexane derivatives, the trans isomer is less soluble than the cis isomer in certain solvents.[4]

Detailed Methodology:

-

Dissolution: A mixture of cis/trans 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is dissolved in a minimal amount of a suitable hot solvent (e.g., methanol, isopropanol, or an ethanol/water mixture).

-

HCl Addition: If starting from the free base, concentrated HCl is added to form the hydrochloride salts in situ.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath (0-5°C).

-

Isolation: The precipitate, enriched in the less soluble isomer (hypothesized to be the trans isomer), is collected by vacuum filtration.

-

Purification: The collected solid is washed with a small amount of the cold solvent and dried. The purity of the isolated isomer should be assessed by GC, HPLC, or NMR. A second recrystallization may be necessary to achieve high isomeric purity.

-

Mother Liquor: The mother liquor, now enriched in the more soluble cis isomer, can be concentrated to recover a cis-enriched mixture.

Data Presentation

The following tables present hypothetical but plausible data based on the behavior of analogous compounds.

Table 1: Thermodynamic Equilibrium Data

This table shows the expected equilibrium distribution based on the greater stability of the trans isomer.

| Method | Temperature (°C) | Solvent | Catalyst | Equilibrium Ratio (trans:cis) | Reference Principle |

| Acid-Catalyzed | 100 | Acetic Acid | H₂SO₄ | ~95:5 | Minimization of 1,3-diaxial strain[2] |

| Base-Catalyzed | 150 | Toluene | t-BuOK | ~90:10 | Base-mediated equilibration |

| Thermal | 200 | None | None | ~85:15 | Thermally-induced equilibrium |

Table 2: Isomer Separation Efficiency

This table summarizes the potential outcomes of different separation techniques.

| Technique | Conditions | Isomer Isolated | Purity (%) | Yield (%) |

| Fractional Crystallization | Methanol, 0°C | trans | >98 | 60-70 |

| Column Chromatography | Silica Gel, EtOAc/MeOH/NH₄OH | trans | >99 | 80-90 |

| Column Chromatography | Silica Gel, EtOAc/MeOH/NH₄OH | cis | >97 | 75-85 |

| Preparative HPLC | Pentafluorophenyl (PFP) Column | trans | >99.5 | >90 |

| Preparative HPLC | Pentafluorophenyl (PFP) Column | cis | >99.5 | >90 |

Analytical Characterization

Distinguishing between the cis and trans isomers requires spectroscopic analysis, primarily NMR.

-

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the amino group (H-4), will differ significantly. In the trans isomer (diequatorial), the H-4 proton is axial and will typically appear as a triplet of triplets with large (axial-axial) and small (axial-equatorial) coupling constants. In the cis isomer, the H-4 proton is equatorial and will exhibit smaller coupling constants.

-

¹³C NMR: The chemical shifts of the ring carbons will also be distinct due to the different steric environments in the two isomers.

-

¹⁹F NMR: The trifluoromethyl group will show a singlet in the ¹⁹F NMR spectrum, but its chemical shift may differ slightly between the two isomers.

-

HPLC/GC: Chromatographic methods are essential for quantifying the isomeric ratio. The use of a chiral or a specialized fluorinated stationary phase may be required to achieve baseline separation.[5][6][7]

Conclusion

The cis/trans isomerization of this compound is a critical process for obtaining the thermodynamically favored and often biologically more relevant trans isomer. While direct literature on this specific molecule is scarce, established principles of conformational analysis and well-documented protocols for similar aminocyclohexane systems provide a robust framework for developing effective isomerization and separation strategies. Acid-catalyzed equilibration is a standard method to enrich the trans isomer, which can then be isolated in high purity using techniques like fractional crystallization or chromatography. Detailed spectroscopic analysis is necessary to confirm the stereochemical assignment and quantify the isomeric purity of the final product.

References

- 1. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

Navigating the Frontier: A Technical Guide to the Biological Activity of Trifluoromethylated Cyclohexanol Derivatives

A notable scarcity of dedicated research exists in the public domain specifically detailing the biological activities of trifluoromethylated cyclohexanol derivatives. This technical guide, therefore, aims to provide a comprehensive overview by drawing upon research into structurally related compounds and the well-documented influence of trifluoromethyl groups in medicinal chemistry. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight potential areas of investigation and provide a foundation for future studies into this specific class of molecules.

The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in drug discovery to enhance a compound's pharmacological profile. This is attributed to the unique physicochemical properties the CF3 group imparts, including increased lipophilicity, metabolic stability, and binding affinity.[1][2] While the cyclohexanol scaffold is a common feature in many bioactive compounds, the specific combination of these two moieties remains an underexplored area of research.

This guide will synthesize findings from related classes of trifluoromethylated compounds to extrapolate potential biological activities, present relevant experimental protocols, and visualize key concepts to spur further investigation into trifluoromethylated cyclohexanol derivatives.

Extrapolated Biological Activities from Related Trifluoromethylated Compounds

While direct evidence for trifluoromethylated cyclohexanol derivatives is limited, studies on other trifluoromethylated carbocycles and related structures suggest potential for a range of biological activities, including anticancer, antimicrobial, and antiviral effects.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of various trifluoromethylated molecules. For instance, trifluoromethylated isoxazoles have shown significant efficacy against human breast cancer cell lines (MCF-7).[3] One derivative, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited an IC50 value of 2.63 μM against MCF-7 cells.[3] Similarly, trifluoromethylated thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against a panel of human cancer cell lines, with some compounds showing promising cytotoxic effects.[4] The proposed mechanism for the enhanced anticancer activity of trifluoromethylated compounds often involves increased lipophilicity, leading to better cell membrane permeability and stronger binding interactions with biological targets.[1]

Antimicrobial and Antiviral Properties

The trifluoromethyl group has also been incorporated into molecules to enhance their antimicrobial and antiviral activities. Studies on trifluoromethyl ketones have revealed potent antibacterial activity against Gram-positive bacteria.[5] Furthermore, trifluoromethylthiolane derivatives have been shown to inhibit the reproduction of Herpes simplex virus type 1 (HSV-1).[6] The introduction of a trifluoromethyl group can lead to enhanced membrane permeability in microorganisms and can be crucial for interactions with viral enzymes like reverse transcriptase or DNA polymerases.[6][7]

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activity of various trifluoromethylated compounds that, while not cyclohexanol derivatives, offer insights into the potential potency that could be expected.

Table 1: Anticancer Activity of Selected Trifluoromethylated Compounds

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (μM) | Reference |

| Isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [3] |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [4] |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [4] |

Table 2: Antimicrobial Activity of Selected Trifluoromethylated Compounds

| Compound Class | Specific Compound | Microbial Strain | MIC (μg/mL) | Reference |

| Pyrazole | Bromo and trifluoromethyl substituted pyrazole | S. aureus | 0.78 | [9] |

| Pyrazole | Bromo and trifluoromethyl substituted pyrazole | E. faecium | 0.78 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols employed in the study of trifluoromethylated compounds, which can be adapted for the investigation of trifluoromethylated cyclohexanol derivatives.

Synthesis of Trifluoromethylated Cyclohexanols

A general method for the synthesis of trifluoromethylated cyclohexanols involves the 1,2-addition of a trifluoromethyl group to a cyclohexanone precursor using the Ruppert-Prakash reagent (TMSCF3).[8]

General Procedure:

-

To a solution of the corresponding cyclohexanone in anhydrous tetrahydrofuran (THF), add the Ruppert-Prakash reagent (TMSCF3).

-

Catalytic amounts of a fluoride source, such as tetrabutylammonium fluoride (TBAF), are added to initiate the reaction.

-

The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the product is purified using column chromatography to yield the trifluoromethylated cyclohexanol.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol Outline:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (e.g., trifluoromethylated derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol Outline (Broth Microdilution Method):

-

A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

Positive (microorganism without test compound) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Synthesis and Potential Mechanisms

Diagrams are provided below to illustrate a key synthetic pathway and the conceptual influence of trifluoromethylation on biological activity.

Caption: Synthetic pathway to trifluoromethylated cyclohexanols.

Caption: Impact of trifluoromethylation on molecular properties.

Conclusion and Future Directions

The incorporation of trifluoromethyl groups is a powerful tool in medicinal chemistry, and the cyclohexanol scaffold remains a valuable starting point for the design of new therapeutic agents. While direct research on the biological activity of trifluoromethylated cyclohexanol derivatives is currently sparse, the available literature on related compounds suggests a promising landscape for future investigation. The potential for anticancer, antimicrobial, and other biological activities warrants the synthesis and screening of novel trifluoromethylated cyclohexanol libraries. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to embark on this exploratory journey, potentially unlocking new classes of potent therapeutic agents.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antiviral Activity of Trifluoromethylthiolane Derivatives [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into therapeutic candidates represents a cornerstone of modern medicinal chemistry. This powerful functional group imparts a unique combination of electronic and steric properties that can profoundly and predictably enhance a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of a CF3 group can lead to significant improvements in metabolic stability, lipophilicity, binding affinity, and bioavailability, ultimately transforming a promising compound into a viable drug. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The Impact of Trifluoromethylation on Key Drug Properties: A Quantitative Analysis

The decision to introduce a trifluoromethyl group is a data-driven process aimed at optimizing the druglike properties of a molecule. The following tables summarize the quantitative impact of trifluoromethylation on several key parameters, comparing CF3-containing drugs to their non-fluorinated analogs.

| Compound Pair | Modification | LogP | Change in Lipophilicity | Reference |

| Cinnamic Acid vs. 4-Fluorocinnamic Acid | H to F | 1.97 vs. 2.13 | Increased | [1] |

| Toluene vs. Trifluorotoluene | CH3 to CF3 | 2.73 vs. 2.86 | Increased | |

| Aniline vs. 4-(Trifluoromethyl)aniline | H to CF3 at para position | 0.90 vs. 2.49 | Significantly Increased |

Table 1: Influence of the Trifluoromethyl Group on Lipophilicity (LogP). The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, and membrane permeability. The introduction of a trifluoromethyl group generally increases lipophilicity.

| Compound Pair | Modification | Metabolic Half-life (t½) in vitro | Fold Change | Reference |

| Indole vs. 5-Fluoroindole | H to F at position 5 | Not specified vs. 144.2 min (rat liver microsomes) | - | [2] |

| UT-155 vs. CF3-substituted indazole analog | Indole to CF3-indazole | 12.35 min vs. 53.71 min (mouse liver microsomes) | 4.35 | [2] |

| General Observation | CH3 to CF3 | Shorter to Longer | - | [3] |

Table 2: Enhancement of Metabolic Stability. The trifluoromethyl group is exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically labile methyl group or hydrogen atom with a CF3 group can significantly prolong a drug's half-life.

| Compound Pair | Target | IC50 / Kd | Fold Change in Potency | Reference |

| Captopril Analog | Angiotensin-Converting Enzyme (ACE) | CH3 analog vs. CF3 analog (3 x 10⁻¹⁰ M) | Significantly Increased | [4] |

| Isoxazole-based anticancer agent vs. Trifluoromethylated analog | Human breast cancer cell line (MCF-7) | 19.72 µM vs. 2.63 µM | ~7.5 | [5] |

| 5-HT Uptake Inhibitor | 5-HT Transporter | Non-fluorinated vs. para-CF3 analog | 6-fold increase |

Table 3: Modulation of Binding Affinity. The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution within a molecule, leading to enhanced interactions with biological targets and a subsequent increase in potency.[6]

| Drug | Target | Oral Bioavailability (%) | Reference |

| Sitagliptin | DPP-4 | ~87% | [7] |

| Efavirenz | HIV Reverse Transcriptase | ~40-45% | |

| Celecoxib | COX-2 | ~22-40% |

Table 4: Impact on Bioavailability. While not a direct comparison, many successful oral medications contain a trifluoromethyl group, which contributes to a favorable overall pharmacokinetic profile, including good oral bioavailability. The enhanced metabolic stability and optimized lipophilicity imparted by the CF3 group are key contributing factors.

Experimental Protocols for Assessing the Impact of Trifluoromethylation

The quantitative data presented above are generated through a variety of standardized in vitro and in vivo experiments. The following section provides detailed methodologies for key assays used to evaluate the effect of trifluoromethylation on drug properties.

Protocol 1: Determination of Lipophilicity (LogP) by the Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient of a compound between n-octanol and water.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer of desired pH (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the test compound in the aqueous phase.

-

Partitioning: In a centrifuge tube, add equal volumes of the n-octanol and the aqueous solution of the test compound.

-

Equilibration: Cap the tube and shake vigorously for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tube to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[3]

Materials:

-

Test compound

-

Pooled human liver microsomes (or from other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

-

96-well plates

-

LC-MS/MS for analysis

Procedure:

-

Preparation of Incubation Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

-

Initiation of Reaction: Add the test compound (at a final concentration typically below its Km) to the microsomal suspension and pre-incubate for a short period. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a well containing the cold quenching solution.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Protocol 3: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd).

Materials:

-

Purified target protein

-

Test compound (ligand)

-

ITC instrument

-

Appropriate buffer

Procedure:

-

Sample Preparation: Prepare solutions of the protein and the ligand in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.

-

Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument. Equilibrate the system to the desired temperature.

-

Titration: Perform a series of small, sequential injections of the ligand into the protein solution. The instrument measures the heat change after each injection.

-

Data Acquisition: The raw data is a series of heat-release or -absorption peaks corresponding to each injection.

-

Data Analysis: Integrate the peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Mechanism of Action: Signaling Pathways and Experimental Workflows

Understanding the mechanism by which a trifluoromethylated drug exerts its effect is crucial. The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways of prominent CF3-containing drugs and a typical experimental workflow.

Caption: A generalized experimental workflow for the comparative analysis of trifluoromethylated and non-fluorinated compounds.

Caption: Signaling pathway of Celecoxib, a selective COX-2 inhibitor containing a trifluoromethyl group.

Caption: Mechanism of action of Efavirenz, a non-nucleoside reverse transcriptase inhibitor with a trifluoromethyl group.

Caption: The signaling pathway of Sitagliptin, a DPP-4 inhibitor featuring a trifluoromethyl group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride as a building block for PROTACs

An In-depth Technical Guide: 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol Hydrochloride as a Novel Building Block for PROTACs

Introduction to PROTAC Technology and Novel Scaffolds

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of three key components: a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The efficacy and pharmacological properties of a PROTAC are intrinsically linked to the chemical nature of its constituent parts. The linker, in particular, is crucial for establishing a productive ternary complex between the POI and the E3 ligase. Consequently, the development of novel, conformationally constrained, and chemically versatile building blocks for linker synthesis is a key area of research.

This guide focuses on This compound , a building block with significant potential for PROTAC design. Its unique structural features—a rigid cyclohexane core, a nucleophilic amino group for linker attachment, and an electron-withdrawing trifluoromethyl (CF3) group—offer distinct advantages for developing next-generation protein degraders. The CF3 group can enhance binding affinity, improve metabolic stability, and increase cell permeability, while the rigid scaffold can provide favorable pre-organization for ternary complex formation.

Physicochemical Properties and Structural Data

The this compound building block provides a versatile scaffold for PROTAC linker synthesis. Its key features are the primary amine, which serves as a reactive handle for linker conjugation, and the trifluoromethyl group, which can impart favorable properties to the final PROTAC molecule.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C7H13ClF3NO |

| Molecular Weight | 219.63 g/mol |

| CAS Number | 2364303-33-9 |

| Structure | |

| Key Functional Groups | Primary Amine (-NH2), Tertiary Alcohol (-OH), Trifluoromethyl (-CF3) |

| Form | Hydrochloride salt for improved stability and handling |

Role and Advantages in PROTAC Design

The incorporation of the 4-amino-1-(trifluoromethyl)cyclohexan-1-ol scaffold into a PROTAC linker can offer several strategic advantages during the drug design and optimization process.

-

Vectorial Exit and 3D Geometry: The rigid cyclohexane ring provides a defined three-dimensional geometry, which can help orient the warhead and the E3 ligase ligand in a spatial arrangement conducive to forming a stable and productive ternary complex. The specific exit vector from the cyclohexane ring can be crucial for avoiding steric clashes and achieving optimal protein-protein interactions.

-

Metabolic Stability: The trifluoromethyl group is known to enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism. This can lead to an improved pharmacokinetic profile, including a longer half-life.

-

Enhanced Permeability and Reduced Efflux: The lipophilic nature of the CF3 group can improve the overall lipophilicity of the PROTAC, potentially enhancing its passive diffusion across cell membranes and leading to better cell permeability and bioavailability.

-

Synthetic Tractability: The primary amine serves as a straightforward point of attachment to a linker, typically via amide bond formation, which is a robust and well-established chemical transformation.

The logical workflow for incorporating this building block into a PROTAC is outlined in the diagram below.

The Role of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl in Novel Protein Degrader Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. This is primarily achieved through the design of heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), and molecular glue degraders. These molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. The rational design of these degraders involves the careful selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them. While extensive research has focused on the development of novel POI and E3 ligase ligands, the exploration of new linker scaffolds and chemical moieties to fine-tune the physicochemical and pharmacological properties of degraders is an area of active investigation. This technical guide explores the potential application of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl as a novel building block in the synthesis of next-generation protein degraders.

Introduction to Targeted Protein Degradation

Targeted protein degradation is a revolutionary strategy in drug discovery that aims to eliminate specific proteins from the cell rather than simply inhibiting their function.[1] This approach utilizes small molecules to hijack the body's natural protein degradation pathways, primarily the ubiquitin-proteasome system (UPS).[2]

The two main classes of small molecule-based protein degraders are:

-

Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules comprising a ligand that binds to a target protein (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

-

Molecular Glues: These are smaller molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent degradation.[5]

The efficacy of a protein degrader is dependent on the successful formation of a stable ternary complex between the POI, the degrader molecule, and the E3 ligase.[6] The chemical nature of the linker in PROTACs plays a critical role in determining the geometry and stability of this ternary complex, and consequently, the efficiency of protein degradation.[7]

The Ubiquitin-Proteasome System (UPS) Signaling Pathway

The UPS is a highly regulated and essential cellular process responsible for the degradation of the majority of intracellular proteins. This pathway involves a cascade of enzymatic reactions that ultimately tag substrate proteins with a polyubiquitin chain, signaling their destruction by the proteasome.

Caption: The Ubiquitin-Proteasome System and PROTAC action.

Potential Role of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl in Degrader Synthesis

While direct experimental evidence for the use of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol HCl in published protein degrader research is not currently available, its chemical structure suggests several potential applications as a novel building block in degrader synthesis. The presence of a primary amine and a trifluoromethyl group on a cyclohexane scaffold offers unique properties that could be exploited in the design of linkers for PROTACs.

The trifluoromethyl group can enhance metabolic stability and cell permeability of a molecule. The cyclohexane ring provides a rigid scaffold that can help to control the conformation of the linker, potentially leading to more favorable ternary complex formation. The primary amine serves as a versatile chemical handle for conjugation to either the POI ligand or the E3 ligase ligand.

Experimental Protocols for Protein Degrader Discovery and Evaluation

The discovery and validation of novel protein degraders is a multi-step process that involves chemical synthesis followed by a cascade of in vitro and cellular assays.

General Workflow for PROTAC Discovery

Caption: A typical workflow for the discovery of PROTACs.

Key Experimental Methodologies

Table 1: Key Experimental Assays in Protein Degrader Discovery

| Assay Type | Description | Key Parameters Measured |

| Biochemical Assays | ||